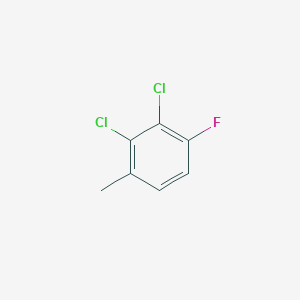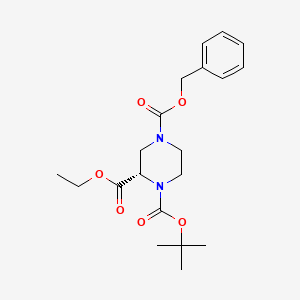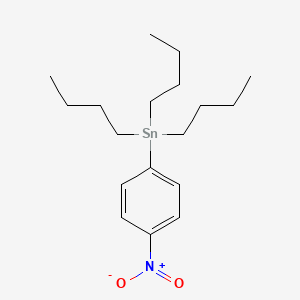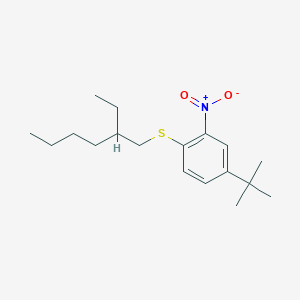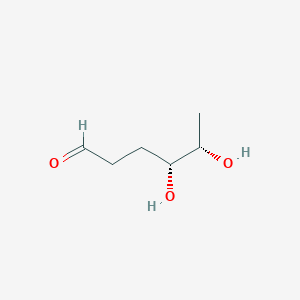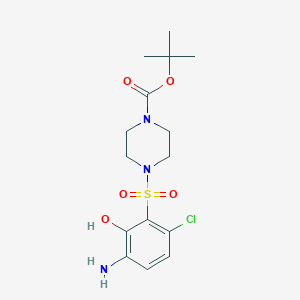
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group, a sulfonyl group, a chloro group, and a hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Tert-butoxycarbonyl Group: The piperazine ring is then protected with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Sulfonylation: The protected piperazine is sulfonylated using sulfonyl chlorides in the presence of a base like pyridine.
Chlorination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
化学反应分析
Types of Reactions
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate undergoes various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, ethanol.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and chloro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
- 3-[4-(Tert-butoxycarbonyl)piperazin-1-yl]benzoic acid
- 3-[4-(Tert-butoxycarbonyl)piperazin-1-yl]phenylboronic acid pinacol ester
- 3-[4-(Tert-butoxycarbonyl)piperazin-1-yl]propanoic acid
Uniqueness
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate is unique due to the presence of both sulfonyl and chloro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
属性
分子式 |
C15H22ClN3O5S |
|---|---|
分子量 |
391.9 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O5S/c1-15(2,3)24-14(21)18-6-8-19(9-7-18)25(22,23)13-10(16)4-5-11(17)12(13)20/h4-5,20H,6-9,17H2,1-3H3 |
InChI 键 |
MJZLXNFMMYSFOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




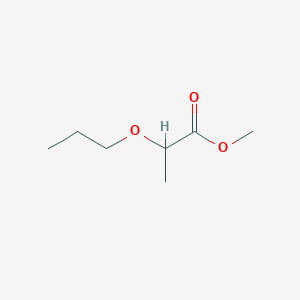

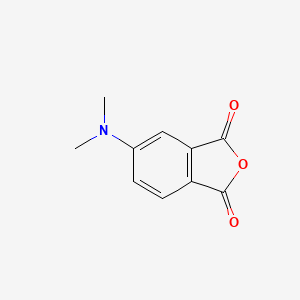
![6-chloro-N-[1-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B8507080.png)
